![molecular formula C49H58N2O6 B12340383 12-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)dodecanoic acid](/img/structure/B12340383.png)
12-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)dodecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)dodecanoic acid is a complex organic compound with a highly intricate structure. This compound is characterized by its multiple ring systems and functional groups, making it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 12-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)dodecanoic acid involves multiple steps, each requiring specific reaction conditions. The synthetic routes typically involve the formation of the core ring structures followed by the introduction of functional groups. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
化学反应分析
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of additional carbonyl groups, while reduction reactions may result in the formation of alcohols.
科学研究应用
12-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)dodecanoic acid has a wide range of applications in scientific research. In chemistry, it is used as a model compound for studying complex ring systems and reaction mechanisms. In biology, it may be used to investigate the interactions between large organic molecules and biological macromolecules. In medicine, this compound could be explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In industry, it may be used in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 12-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)dodecanoic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonding and van der Waals forces, with its targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
相似化合物的比较
When compared to similar compounds, 12-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)dodecanoic acid stands out due to its unique structure and functional groups. Similar compounds include other complex organic molecules with multiple ring systems and functional groups, such as 3-(1H-Indol-3-yl)-2-(1,3,8,10-tetraoxo-9-(tridecan-7-yl)-3,8,9,10-tetrahydroanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinolin-2(1H)-yl)propanoic acid . These compounds share some structural similarities but differ in their specific arrangements and functional groups, leading to distinct chemical and biological properties.
属性
分子式 |
C49H58N2O6 |
|---|---|
分子量 |
771.0 g/mol |
IUPAC 名称 |
12-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)dodecanoic acid |
InChI |
InChI=1S/C49H58N2O6/c1-3-5-7-16-20-32(21-17-8-6-4-2)51-48(56)39-29-25-35-33-23-27-37-44-38(28-24-34(42(33)44)36-26-30-40(49(51)57)45(39)43(35)36)47(55)50(46(37)54)31-19-15-13-11-9-10-12-14-18-22-41(52)53/h23-30,32H,3-22,31H2,1-2H3,(H,52,53) |
InChI 键 |
MUTRJZWWPLYZQH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CCCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCCCCCCCC(=O)O)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid](/img/structure/B12340303.png)
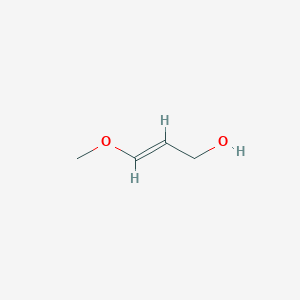
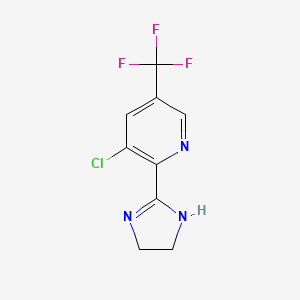
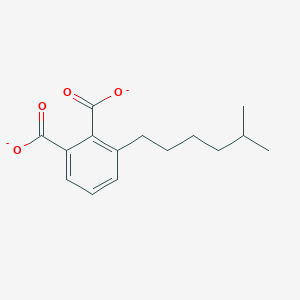
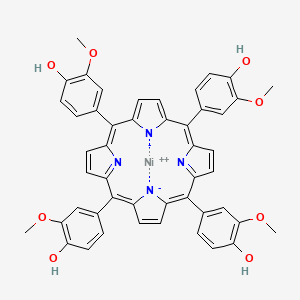
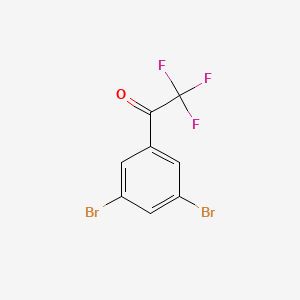
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B12340347.png)
![(2E)-2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340353.png)
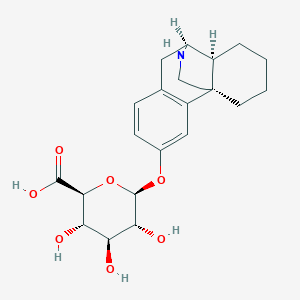
![3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)](/img/structure/B12340369.png)




